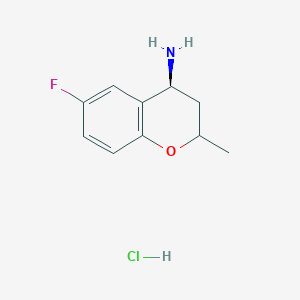
Propanoyloxymethyl Carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyloxymethyl Carbonochloridate, also known as Propanoic acid, 2,2-dimethyl-, [(chlorocarbonyl)oxy]methyl ester, is a chemical compound with the molecular formula C7H11ClO4 and a molecular weight of 194.61 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Propanoyloxymethyl Carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyl carbonochloridate with propanoic acid derivatives. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like dichloromethane . The reaction conditions are usually mild, with the reaction being stirred at room temperature for several hours. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Propanoyloxymethyl Carbonochloridate undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorocarbonyl group can be replaced by other nucleophiles, leading to the formation of different esters . Common reagents used in these reactions include alcohols and amines. Hydrolysis of this compound in the presence of water and a base results in the formation of propanoic acid and carbon dioxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Propanoyloxymethyl Carbonochloridate has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis to introduce the propanoyloxymethyl group into various molecules. In biology and medicine, it is used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body . Additionally, it has applications in polymer modification, where it is used to introduce functional groups into polymer chains.
Mecanismo De Acción
The mechanism of action of Propanoyloxymethyl Carbonochloridate involves the release of the propanoyloxymethyl group upon hydrolysis. This process can be catalyzed by enzymes or occur under basic conditions . The released propanoyloxymethyl group can then interact with various molecular targets, depending on the specific application. In the case of prodrugs, the active drug is released upon hydrolysis, allowing it to exert its therapeutic effects .
Comparación Con Compuestos Similares
Propanoyloxymethyl Carbonochloridate can be compared with other similar compounds, such as acetoxymethyl carbonochloridate and butanoyloxymethyl carbonochloridate . These compounds have similar structures but differ in the length and nature of the acyl group attached to the carbonochloridate moiety. The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propanoyloxymethyl group, making it suitable for particular applications in organic synthesis and drug development .
Propiedades
IUPAC Name |
carbonochloridoyloxymethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c1-2-4(7)9-3-10-5(6)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSIZZTTQEOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2907758.png)

![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)



![N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N,N-dimethylurea](/img/structure/B2907769.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2907771.png)






